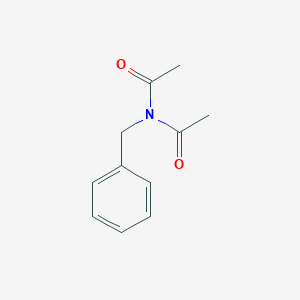

N-Acetyl-N-benzylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-acetyl-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJVKURELUECPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Acetyl N Benzylacetamide

Strategies for N-Acylation of N-Benzylacetamide

Once N-benzylacetamide is obtained, the key step is the introduction of a second acetyl group. The nitrogen atom in an amide is significantly less nucleophilic than in an amine, making this second acylation more challenging and often requiring specific conditions or catalysts.

Traditional methods for the N-acylation of amides to form diacetamides typically employ highly reactive acylating agents like acid anhydrides or acetyl halides. Acetic anhydride (B1165640) is a commonly used reagent for this purpose due to its accessibility and reactivity. sciensage.info Research has shown that the N-acylation of amide derivatives can be effectively carried out using acid anhydrides in the presence of an acid catalyst, such as concentrated sulfuric acid, under microwave irradiation. chemicalbook.com This method significantly accelerates the reaction, with procedures reporting high yields in minutes. chemicalbook.com

The general procedure involves mixing the precursor amide with an excess of the acid anhydride and a catalytic amount of acid, followed by heating. chemicalbook.com The reaction mixture is then processed through an aqueous workup to remove excess anhydride and catalyst, followed by extraction and purification to isolate the desired diacetamide (B36884). chemicalbook.com

Table 1: Example of Conventional N-Acylation Conditions

| Parameter | Condition |

|---|---|

| Precursor | Amide Derivative |

| Acylating Agent | Acetic Anhydride |

| Catalyst | Concentrated H₂SO₄ |

| Energy Source | Microwave Irradiation (50 W) |

| Temperature | 100 °C |

| Time | 3 minutes |

Data derived from a general procedure for N-acylation of amide derivatives. chemicalbook.com

In line with the principles of green chemistry, new methods are being developed to avoid hazardous reagents like acetyl chloride and acetic anhydride. mdpi.com One such emerging strategy is the use of acetonitrile (B52724) as both the acetylating agent and the solvent. mdpi.comnih.govresearchgate.net This approach has been successfully demonstrated for the N-acetylation of primary and secondary amines using a solid catalyst in a continuous-flow system. mdpi.comdntb.gov.ua

In this process, a solution of the substrate in acetonitrile is passed through a heated column packed with a Lewis acid catalyst, such as alumina (B75360) (aluminum oxide). mdpi.comresearchgate.net The reaction proceeds at elevated temperature and pressure, yielding the acetylated product with high conversion. mdpi.comresearchgate.net This method is advantageous as it utilizes a cheaper, safer, and milder acetylating agent and allows for catalyst reusability. mdpi.com While primarily developed for amines, this technology represents a promising green alternative that could be adapted for the N-acylation of amides like N-benzylacetamide.

Table 2: Lewis Acid Catalyst Screening for Continuous-Flow Acetylation

| Catalyst | Conversion (%) |

|---|---|

| Fe₂O₃ | 0 |

| Boric acid | 3 |

| AlCl₃ | 19 |

| Al₂O₃ | 64 |

Conditions: Substrate (100 mM in acetonitrile), 150 °C, 50 bar, 0.1 mL/min flow rate, 27 min residence time. researchgate.net

Precursor Synthesis: Advanced Approaches for N-Benzylacetamide Generation

The efficient synthesis of the precursor, N-benzylacetamide, is critical. Advanced approaches focus on optimizing reaction conditions and employing biocatalysis to improve yield, purity, and sustainability.

The Schotten-Baumann reaction is a classic and widely used method for synthesizing amides from amines and acid chlorides. wikipedia.orgtestbook.com It is frequently cited for the synthesis of N-benzylacetamide from benzylamine (B48309) and acetyl chloride. wikipedia.orgtestbook.com The reaction is typically performed under biphasic conditions, with an aqueous base (like sodium hydroxide) and an organic solvent. wikipedia.org The base neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted amine and driving the reaction to completion. testbook.comvedantu.com

Modified Schotten-Baumann conditions may use an aprotic organic solvent and an organic base, such as pyridine (B92270) or triethylamine. jkchemical.com The choice of base and solvent system is crucial for optimizing the yield and purity of the resulting N-benzylacetamide.

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for amide bond formation. mdpi.com Hydrolase enzymes, particularly lipases, have demonstrated the ability to catalyze the amidation of carboxylic acids or their esters with amines under mild conditions. mdpi.comresearchgate.net For instance, Candida antarctica lipase (B570770) B (CALB) has been used to synthesize a variety of amides from free carboxylic acids and amines in a greener solvent like cyclopentyl methyl ether, without the need for additives. mdpi.com

Another promising enzyme is an esterase from Pyrobaculum calidifontis (PestE), which can catalyze the formation of a wide range of amides in aqueous buffer solutions. researchgate.netthieme-connect.com This approach is highly attractive as it avoids organic solvents and operates under mild temperatures. researchgate.net While the direct enzymatic synthesis of N-benzylacetamide is not extensively detailed, the successful synthesis of other N-benzyl carboxamides, such as N-benzylbutyramide and N-benzylhexanamide, demonstrates the viability of this pathway for producing the precursor. mdpi.com

Table 3: Examples of Enzymatically Synthesized N-Benzyl Carboxamides

| Product | Enzyme | Acyl Source | Amine |

|---|---|---|---|

| N-Benzylhexanamide | Candida antarctica lipase B | Hexanoic acid | Benzylamine |

| N-Benzylbutyramide | Candida antarctica lipase B | Butyric acid | Benzylamine |

| N-benzylfuranamide | Pyrobaculum calidifontis esterase (PestE) | Methyl furoate | Benzylamine |

Data derived from studies on enzymatic amidation. mdpi.comresearchgate.net

Mechanistic Investigations of N-Acylation Pathways Leading to Diacetamides

The formation of a diacetamide, such as N-Acetyl-N-benzylacetamide, from a monosubstituted amide involves a nucleophilic acyl substitution reaction. The mechanism is analogous to the acylation of amines but is generally more difficult. libretexts.org The lone pair of electrons on the nitrogen atom of the precursor amide (N-benzylacetamide) is delocalized through resonance with the adjacent carbonyl group. This resonance reduces the electron density and nucleophilicity of the nitrogen atom, making it a weaker nucleophile than the nitrogen in an amine.

Consequently, the acylation of an amide requires either more reactive acylating agents (like acetic anhydride) or catalysis, often by a strong acid or a Lewis acid. chemicalbook.combath.ac.uk The reaction proceeds via the following general steps:

Activation of the Acylating Agent: In acid-catalyzed reactions, the carbonyl oxygen of the acylating agent (e.g., acetic anhydride) is protonated, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The weakly nucleophilic nitrogen atom of N-benzylacetamide attacks the activated carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating a leaving group (e.g., an acetate (B1210297) ion).

Deprotonation: A final deprotonation step yields the neutral diacetamide product, N-Acetyl-N-benzylacetamide.

Lewis acids can also be used to activate the amide, increasing its susceptibility to nucleophilic attack. bath.ac.uk Understanding this mechanism is key to developing optimized conditions for the synthesis of diacetamides.

Lack of Specific Research Hinders Detailed Analysis of N-Acetyl-N-benzylacetamide Synthesis Optimization

A comprehensive review of available scientific literature reveals a significant gap in research specifically detailing the optimization of reaction parameters for the synthesis of N-Acetyl-N-benzylacetamide with a focus on maximizing diacetamide yield and selectivity. While the synthesis of its mono-acetylated precursor, N-benzylacetamide, is well-documented, dedicated studies on the subsequent diacetylation and its optimization are not readily found in published research. This scarcity of specific data prevents a detailed, evidence-based discussion and the creation of quantitative data tables as requested.

The formation of N-Acetyl-N-benzylacetamide involves the introduction of a second acetyl group onto the nitrogen atom of benzylamine, a process that requires overcoming the reduced nucleophilicity of the nitrogen in N-benzylacetamide. While general principles of acylation reactions can be applied, the specific optimization of this transformation for yield and selectivity against potential side reactions is not explicitly described in the accessible scientific literature.

Research into related areas, such as the chemoselective acetylation of amines, provides some context. For instance, the use of highly reactive acetylating agents or specific catalysts can influence the degree of acetylation. One study notes the utility of 2-trifluoromethyl-N,N-diacetylaniline for the effective acetylation of benzylamine, suggesting its potential in forming di-acetylated products, though specific optimization data for N-Acetyl-N-benzylacetamide is not provided. uclan.ac.uk

In a typical, albeit hypothetical, optimization study for enhancing the yield of N-Acetyl-N-benzylacetamide, several key parameters would be systematically varied and their effects on the reaction outcome quantified. These parameters would likely include:

Choice of Acetylating Agent: The reactivity of the acetylating agent (e.g., acetic anhydride, acetyl chloride) is crucial. More reactive agents might favor diacetylation but could also lead to undesired side products.

Reaction Temperature: Higher temperatures generally increase reaction rates but can also promote decomposition or side reactions. A careful temperature profile would need to be established.

Catalyst: The presence and nature of a catalyst (acidic or basic) can significantly influence the reaction pathway and rate. For instance, a base is often used to deprotonate the amide intermediate, facilitating the second acetylation.

Solvent: The polarity and aprotic or protic nature of the solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states, thereby influencing the reaction's efficiency.

Reactant Stoichiometry: The molar ratio of the acetylating agent to the substrate (N-benzylacetamide or benzylamine) would be a critical factor in driving the reaction towards the di-acetylated product.

Without dedicated research studies, the generation of specific data tables illustrating the impact of these parameters on the yield and selectivity of N-Acetyl-N-benzylacetamide remains speculative. The following table is a conceptual representation of how such data would be presented, but it is important to emphasize that the values are illustrative and not based on actual experimental results from the scientific literature.

Table 1: Illustrative Optimization of Reaction Parameters for N-Acetyl-N-benzylacetamide Synthesis

| Entry | Acetylating Agent (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature (°C) | Yield of N-Acetyl-N-benzylacetamide (%) | Selectivity (Di- vs. Mono-acetylated) |

|---|---|---|---|---|---|---|

| 1 | Acetic Anhydride (2.2) | Pyridine (2.5) | Dichloromethane | 25 | Data not available | Data not available |

| 2 | Acetic Anhydride (3.0) | Pyridine (3.5) | Dichloromethane | 40 (Reflux) | Data not available | Data not available |

| 3 | Acetyl Chloride (2.2) | Triethylamine (2.5) | Tetrahydrofuran | 0 to 25 | Data not available | Data not available |

Further empirical research is necessary to populate such a table with accurate data and to fully elucidate the optimal conditions for the selective synthesis of N-Acetyl-N-benzylacetamide.

Advanced Spectroscopic and Spectrometric Characterization of N Acetyl N Benzylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of N-Acetyl-N-benzylacetamide, offering unambiguous insights into its carbon framework and proton environments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum of N-Acetyl-N-benzylacetamide provides distinct signals for each unique carbon atom in the molecule. The analysis of chemical shifts allows for the assignment of the carbonyl carbon, the methylene (B1212753) bridge carbon, and the carbons of the aromatic ring. The carbonyl carbon of the acetamide (B32628) group typically resonates downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The benzyl (B1604629) group carbons can be distinguished based on their electronic environment, with the carbon attached to the nitrogen appearing at a characteristic shift, and the aromatic carbons showing signals in the typical aromatic region.

Table 1: ¹³C NMR Chemical Shifts for N-benzylacetamide Note: Data presented is for the closely related and commonly referenced compound N-benzylacetamide.

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | ~170 |

| Methylene (CH₂) | ~44 |

| Aromatic C (Quaternary) | ~138 |

| Aromatic CH (ortho, meta, para) | ~127-129 |

This data is representative and may vary slightly based on the solvent and experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) and Advanced Two-Dimensional Techniques

Proton NMR (¹H NMR) spectroscopy complements the ¹³C NMR data by providing detailed information about the proton environments in N-Acetyl-N-benzylacetamide. The spectrum reveals the chemical shifts, integration (number of protons), and multiplicity (splitting pattern) for each set of protons. rsc.org A broad singlet for the amide proton (N-H) is typically observed, along with a singlet for the acetyl methyl protons. rsc.org The benzyl group presents a doublet for the methylene protons adjacent to the nitrogen and a multiplet for the aromatic protons. researchgate.netrsc.org

Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the structural assignment. COSY experiments establish proton-proton coupling networks, for instance, confirming the coupling between the N-H proton and the methylene (CH₂) protons. HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum. researchgate.net

Table 2: ¹H NMR Spectral Data for N-benzylacetamide Note: Data presented is for the closely related and commonly referenced compound N-benzylacetamide.

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.25-7.34 | Multiplet | - |

| Amide (NH) | ~6.05 | Broad Singlet | - |

| Methylene (CH₂) | 4.40 | Doublet | 5.7 |

Source: Adapted from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of N-Acetyl-N-benzylacetamide and for studying its fragmentation pathways, which provides structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS analysis is used to assess the purity of a sample and confirm the identity of N-Acetyl-N-benzylacetamide. The gas chromatogram will show a characteristic retention time for the compound under specific column and temperature conditions. researchgate.net The mass spectrometer then records the mass spectrum of the eluted compound. The electron ionization (EI) mass spectrum of N-benzylacetamide typically shows a distinct molecular ion peak [M]⁺. The fragmentation pattern is a key identifier, with major fragments arising from cleavage of the amide bond and the benzyl group. sci-hub.seresearchgate.net

Table 3: Major Mass Fragments in the EI-MS of N-benzylacetamide Note: Data presented is for the closely related and commonly referenced compound N-benzylacetamide.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

|---|---|

| 149 | [C₉H₁₁NO]⁺ (Molecular Ion) |

| 106 | [C₇H₈N]⁺ or [C₆H₅CH₂NH]⁺ |

Source: Adapted from NIST, PubChem, and scientific literature. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of N-Acetyl-N-benzylacetamide. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental formula can be confirmed with high confidence.

Table 4: HRMS Data for N-benzylacetamide Note: Data presented is for the closely related and commonly referenced compound N-benzylacetamide.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO |

| Calculated Exact Mass | 149.08406 |

Source: Adapted from PubChem. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the functional groups within N-Acetyl-N-benzylacetamide. spectroscopyonline.comnih.gov These techniques are complementary and provide a molecular fingerprint. nih.gov The IR spectrum shows characteristic absorption bands for the N-H stretch, the C=O (Amide I) stretch, and the N-H bend (Amide II) of the amide group. chemicalbook.com Aromatic and aliphatic C-H stretching and bending vibrations are also clearly identifiable. mdpi.com

Table 5: Characteristic IR Absorption Bands for N-benzylacetamide Note: Data presented is for the closely related and commonly referenced compound N-benzylacetamide.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | ~3030-3090 |

| Aliphatic C-H | Stretch | ~2850-2950 |

| C=O (Amide I) | Stretch | ~1640 |

This data is representative and locations of peaks can vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes within a molecule. For N-benzylacetamide, FT-IR studies are crucial for confirming its amide structure and investigating the extent of hydrogen bonding.

Detailed research has identified several key absorption bands in the FT-IR spectrum of N-benzylacetamide. The N-H stretching vibration (νN-H) is particularly noteworthy. In the solid state, this band appears in the frequency range of 3400–3100 cm⁻¹, which is indicative of intermolecular hydrogen bonding. researchgate.net The presence of a carbonyl group (C=O) and other characteristic bonds are also confirmed by distinct peaks in the spectrum. One study reported specific IR absorption frequencies for N-benzyl-acetamide, which are detailed in the table below. rsc.org

Table 1: Characteristic FT-IR Peaks for N-benzylacetamide

| Frequency (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3292 | N-H Stretch | rsc.org |

| 2962 | C-H Stretch (Aliphatic) | rsc.org |

| 2931 | C-H Stretch (Aliphatic) | rsc.org |

| 1633 | C=O Stretch (Amide I) | rsc.org |

| 1552 | N-H Bend (Amide II) | rsc.org |

The analysis of the solid-state IR spectra of N-benzylacetamide, including studies using polarized radiation and observing isotopic (H/D) effects, has been instrumental in understanding the nature of its hydrogen bonds. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FT-IR, providing insights into the vibrational modes of a molecule. While detailed Raman spectra for N-benzylacetamide are noted in chemical databases, its primary application in the literature is often in conjunction with other analytical methods for comprehensive structural elucidation. chemicalbook.comnih.gov

For N-benzylamides as a class of compounds, FT-Raman spectroscopy is effectively used alongside density functional theory (DFT) calculations. conicet.gov.ar This combined approach allows for:

Confirmation of Molecular Structure: By comparing the experimental Raman spectrum with theoretically calculated vibrational frequencies, researchers can confirm the synthesized structure. conicet.gov.ar

Vibrational Assignment: It aids in the complete assignment of observed spectral bands to specific normal modes of vibration within the molecule. conicet.gov.ar

Study of Molecular Properties: The technique is used to investigate the structural, electronic, and topological properties of related N-benzylamides, providing insights into how changes in the molecular structure, such as varying alkyl chain lengths, affect the vibrational modes. conicet.gov.ar

Therefore, Raman spectroscopy is a valuable tool for the detailed vibrational analysis and characterization of N-benzylacetamide and related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of N-benzylacetamide has been determined through single-crystal X-ray diffraction, yielding detailed information about its molecular conformation and packing in the solid state. researchgate.netconicet.gov.ar

The key findings from the crystallographic analysis show that N-benzylacetamide crystallizes in a monoclinic system. researchgate.net In the solid state, molecules are interconnected through a network of weak intermolecular N—H⋯O hydrogen bonds, forming infinite chains. researchgate.net This hydrogen bonding is a critical feature influencing the compound's physical properties. The detailed crystallographic data are summarized in the table below. researchgate.net

Table 2: Crystal Data and Structure Refinement for N-benzylacetamide

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₉H₁₁NO | researchgate.net |

| Formula Weight | 149.19 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 4.8383 (10) | researchgate.net |

| b (Å) | 14.906 (3) | researchgate.net |

| c (Å) | 11.663 (2) | researchgate.net |

| β (°) | 100.04 (3) | researchgate.net |

| Volume (ų) | 828.3 (3) | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 298 | researchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) | researchgate.net |

| Hydrogen Bond (D-H···A) | N-H···O | researchgate.net |

| D···A distance (Å) | 2.906 (1) | researchgate.net |

| D-H···A angle (°) | 168.7 (9) | researchgate.net |

This structural information is fundamental for understanding the relationship between the molecular structure of N-benzylacetamide and its macroscopic properties and has been used as a reference for computational studies on related compounds. conicet.gov.ar

Computational and Theoretical Investigations of N Acetyl N Benzylacetamide

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties.

Density Functional Theory (DFT) has become a primary method for studying the ground state properties of medium-sized organic molecules due to its balance of accuracy and computational cost. For systems similar to N-Acetyl-N-benzylacetamide, such as N-substituted diacetamides and N,N-diacylaniline derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G*, have been employed to optimize molecular geometries and calculate vibrational frequencies.

In studies of related N-phenyl diacetamide (B36884), DFT calculations have shown that the phenyl group is oriented perpendicular to the C(O)NC(O) plane, which can prevent electron delocalization with the aromatic ring. This finding is crucial for understanding the electronic structure of N-Acetyl-N-benzylacetamide, where the benzyl (B1604629) group's orientation relative to the diacetamide moiety will similarly influence its properties. The calculated bond lengths and angles for related di-acylated quinazolinone derivatives have shown good agreement with experimental values. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies via DFT confirms that charge transfer occurs within these molecules, providing insights into their electronic behavior.

Table 1: Representative DFT-Calculated Parameters for Diacetamide Systems

| Parameter | Functional/Basis Set | Calculated Value | Significance |

|---|---|---|---|

| Activation Energy (Pyrolysis of N-phenyl diacetamide) | B3PW91/6-31G | 186.95 kJ/mol | Predicts thermal stability and reaction pathways. |

| HOMO-LUMO Gap | B3LYP/6-31G* | Varies by derivative | Indicates electronic stability and reactivity. |

Note: The data in this table is derived from studies on closely related diacetamide compounds and is presented to illustrate the application of DFT.

While DFT is widely used, ab initio methods, which solve the Schrödinger equation without empirical parameters, offer a higher level of theory for structural refinement. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been applied to diacetamide systems to determine equilibrium structures and vibrational frequencies. For instance, ab initio HF/6-31G** calculations have been used to characterize the hydrogen-bond interactions of diacetamide with water and methanol.

High-level ab initio calculations on diacetamide dimers have been instrumental in investigating the energetics of intermolecular hydrogen bonds. These studies provide a benchmark for understanding the non-covalent interactions that can influence the crystal packing and condensed-phase behavior of N-Acetyl-N-benzylacetamide. While computationally more intensive, these methods provide valuable reference data for validating less expensive computational approaches.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For N-Acetyl-N-benzylacetamide, rotations around the C-N bonds and the N-benzyl bond lead to various conformers with different energies.

Theoretical studies on similar tertiary amides, like N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), have utilized DFT to explore the potential energy surface (PES). By systematically varying key dihedral angles and calculating the energy at each point, a map of the conformational landscape can be generated. This analysis reveals the location of energy minima, corresponding to stable conformers, and the transition states that connect them. For the related furan-containing amide, DFT calculations predicted the existence of nine stable conformations (four Z and five E structures), highlighting a complex rotational equilibrium. This approach is directly applicable to mapping the conformational space of N-Acetyl-N-benzylacetamide.

Molecular Dynamics Simulations for Dynamic Structural Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their structural dynamics and interactions with their environment. While specific MD simulations for N-Acetyl-N-benzylacetamide are not prominent in the literature, the methodology has been extensively applied to model peptides like N-methylacetamide (NMA), which serves as a proxy for the protein backbone.

In MD simulations, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the atomic trajectories over time. This allows for the observation of conformational changes, solvent effects, and the formation and breaking of non-covalent interactions. For instance, MD simulations have been used to study the behavior of N-methylacetamide in the presence of ions, revealing how salts can alter the hydrogen-bonding network and dynamics of the liquid. Simulations on N-acetylated chitosan (B1678972) have also shown how the acetamide group can influence intermolecular interactions and conformational flexibility. These studies demonstrate the potential of MD simulations to elucidate the dynamic behavior of N-Acetyl-N-benzylacetamide in various environments.

Theoretical Insights into Intramolecular Interactions and Stability of Diacetamide Systems

The diacetamide moiety in N-Acetyl-N-benzylacetamide is a key structural feature whose stability is governed by intramolecular interactions. Theoretical calculations on diacetamide itself have provided significant insights into these interactions. Ab initio studies have investigated the energetics of three-center hydrogen bonds, where one hydrogen atom interacts with the two carbonyl oxygen atoms of the diacetamide.

Predictive Modeling of Chemical Reactivity Descriptors

Computational methods can predict the reactivity of a molecule by calculating various chemical reactivity descriptors. These descriptors are often derived from the outputs of quantum chemical calculations, particularly DFT.

For related acetamide derivatives, studies have used DFT to calculate local reactivity in terms of Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can also be calculated from the energies of the HOMO and LUMO. These descriptors provide a quantitative measure of a molecule's resistance to change in its electron distribution and its propensity to accept electrons. For example, in a study of N-acetylcysteine, DFT was used to calculate such descriptors to understand its adsorption mechanism on a metal surface. This framework can be applied to N-Acetyl-N-benzylacetamide to predict its reactivity in various chemical environments, guiding synthetic applications and stability assessments.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Acetyl-N-benzylacetamide |

| N-benzyl-N-(furan-2-ylmethyl) acetamide |

| N-phenyl diacetamide |

| Diacetamide |

| N-methylacetamide (NMA) |

| Chitosan |

| N-acetylcysteine |

| Water |

Chemical Reactivity and Mechanistic Pathways of N Acetyl N Benzylacetamide

Hydrolysis Kinetics and Mechanism of Diacetamide (B36884) Functional Groups

The hydrolysis of amides is a fundamental reaction in organic chemistry, though they are generally resistant to it and often require heating or catalysis. byjus.com The diacetamide moiety in N-Acetyl-N-benzylacetamide presents two potential sites for hydrolytic cleavage. The kinetics of this process are sensitive to pH, temperature, and the nature of the substituents on the nitrogen and carbonyl carbons. psu.edu For N-substituted diacetamides, computational studies have been employed to understand decomposition mechanisms, which are often analogous to hydrolysis pathways. These studies indicate that the reaction proceeds through a high-energy transition state. nih.govresearchgate.net

In gas-phase pyrolysis, a related decomposition process, diacetamide undergoes a unimolecular first-order elimination to yield ketene (B1206846) and acetamide (B32628), proceeding through a cyclic six-membered transition state. researchgate.net While not identical to hydrolysis, this reveals the inherent reactivity patterns of the diacetamide structure. The table below summarizes experimental activation energies for the decomposition of various N-substituted diacetamides, illustrating the significant impact of the N-substituent on the molecule's stability and reactivity.

Table 1: Experimental Activation Energies for Thermal Decomposition of N-Substituted Diacetamides

| N-Substituent (X) in NX(COCH₃)₂ | Activation Energy (Ea) in kJ/mol |

|---|---|

| H | 151.3 ± 2.7 |

| Phenyl | 190.0 (average) |

| 4-Nitrophenyl | 190.0 (average) |

Data sourced from computational studies comparing experimental data, highlighting the increase in activation energy when hydrogen is replaced by a phenyl group, which is structurally related to a benzyl (B1604629) group. nih.govresearchgate.net

Acid-Catalyzed Hydrolysis Mechanisms (e.g., N-Acyl Fission)

Under acidic conditions, the hydrolysis of amides is significantly accelerated. The mechanism for N-Acetyl-N-benzylacetamide follows a pathway common to other amides, involving the cleavage of the bond between the nitrogen and one of the acyl carbons (N-acyl fission). byjus.comresearchgate.net

The key steps are:

Protonation of the Carbonyl Oxygen : One of the carbonyl oxygen atoms is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. etsu.edu

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. nih.govresearchgate.net

Proton Transfer : A proton is transferred from the attacking water molecule to the nitrogen atom of the diacetamide group. This converts the nitrogen into a better leaving group (an amine or, in this case, a substituted amide). byjus.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-benzylacetamide group, which is subsequently protonated to form an ammonium (B1175870) salt derivative. researchgate.net The other product is acetic acid.

This AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular) is widely accepted for the hydrolysis of amides and esters. researchgate.net The rate-determining step is typically the decomposition of the tetrahedral intermediate. researchgate.net

Base-Catalyzed Hydrolysis Pathways

In the presence of a strong base, such as sodium hydroxide (B78521), N-Acetyl-N-benzylacetamide can also undergo hydrolysis. This process is generally slower than for esters due to the poor leaving group ability of the amide anion. researchgate.netchemistrysteps.com Vigorous conditions, such as high temperatures and excess hydroxide, are often required. researchgate.netchemistrysteps.com

The mechanism involves:

Nucleophilic Addition of Hydroxide : The hydroxide ion directly attacks one of the electrophilic carbonyl carbons. etsu.eduyoutube.com

Formation of a Tetrahedral Intermediate : This addition results in a tetrahedral intermediate with a negative charge on the oxygen atom. byjus.comresearchgate.net

Elimination of the Leaving Group : The collapse of this intermediate is complex. The expulsion of the amide anion (a very strong base) is thermodynamically unfavorable. researchgate.netchemistrysteps.com The reaction is often driven forward by an irreversible acid-base reaction in the final step, where the expelled amide anion deprotonates the newly formed carboxylic acid. chemistrysteps.com

For N-Acetyl-N-benzylacetamide, this would result in the formation of sodium acetate (B1210297) and N-benzylacetamide, which could potentially be further hydrolyzed under harsh conditions. The use of non-aqueous conditions, such as NaOH in a methanol/dichloromethane mixture, has been shown to facilitate the hydrolysis of secondary and tertiary amides under milder conditions. arkat-usa.org

Reactivity at the N-Substituted Amide Centers

The reactivity of N-Acetyl-N-benzylacetamide is largely dictated by the electronic environment of the central nitrogen atom. The lone pair of electrons on the nitrogen is delocalized across both adjacent carbonyl groups. This resonance stabilization significantly reduces the nucleophilicity and basicity of the nitrogen atom compared to a simple amine or a mono-amide.

Computational studies on N-substituted diacetamides show that the substituent on the nitrogen plays a crucial role in modulating this delocalization and, consequently, the molecule's stability. nih.govresearchgate.net For an N-phenyl diacetamide, calculations indicate the phenyl group is oriented perpendicular to the C(O)NC(O) plane, which can prevent electronic delocalization with the aromatic ring. nih.gov A similar perpendicular orientation can be expected for the benzyl group in N-Acetyl-N-benzylacetamide, meaning its electronic influence is likely more inductive than resonance-based. This substituent effect alters the activation energy for decomposition and hydrolysis reactions. nih.gov

Selective Functional Group Transformations Involving the Diacetamide Moiety

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another through various reactions like substitution, oxidation, or reduction. imperial.ac.uksolubilityofthings.com The diacetamide moiety in N-Acetyl-N-benzylacetamide offers potential for selective transformations, although such reactions are challenging due to the similar reactivity of the two acetyl groups.

Potential selective transformations could include:

Selective Monodeacylation : Under carefully controlled, mild hydrolysis conditions (either acidic or basic), it might be possible to remove one acetyl group to yield N-benzylacetamide. arkat-usa.org The success of such a transformation would depend on subtle differences in the activation barriers for the first and second hydrolysis steps.

Reactions at the Benzylic Position : The benzyl group itself is a site for potential reactions, such as benzylic bromination or oxidation, which could proceed while leaving the diacetamide group intact, provided that reagents are chosen to be compatible with the amide functionality.

Enzyme-Catalyzed Reactions : Biocatalysts, such as enzymes, can offer high selectivity. While specific enzymes for N-Acetyl-N-benzylacetamide are not documented, enzymes like subtilisin have been used for the highly enantioselective hydrolysis of certain N-acyl compounds, suggesting that enzymatic methods could be a route to selective transformations. nih.govumn.edu

Diacetamide as a Potential Acylating Agent in Organic Transformations

An acylating agent is a reagent capable of transferring an acyl group (R-C=O) to another molecule. The structure of N-Acetyl-N-benzylacetamide, possessing two electrophilic acetyl groups, suggests its potential use as an acetylating agent.

In a reaction with a strong nucleophile (e.g., an alcohol or an amine), N-Acetyl-N-benzylacetamide could theoretically transfer one of its acetyl groups to the nucleophile. This would result in an acetylated product and the N-benzylacetamide anion as a leaving group. The feasibility of this transformation depends on the relative nucleophilicity of the attacking species and the stability of the N-benzylacetamide anion. While common acylating agents like acyl chlorides or anhydrides are more reactive, diacetamides could serve as milder, more selective reagents in certain synthetic contexts. The development of acyl-1,4-dihydropyridines as universal acylation reagents demonstrates the ongoing interest in novel acyl-transfer compounds. nih.gov

Advanced Synthetic Applications and Methodological Development

Role as a Key Synthetic Intermediate in Complex Molecule Construction

N-Acetyl-N-benzylacetamide and its derivatives serve as pivotal intermediates in the multi-step synthesis of a variety of biologically active compounds, including pharmaceuticals and potential therapeutic agents. The inherent reactivity of the amide functionality, coupled with the stability of the benzyl (B1604629) and acetyl groups, allows for its strategic incorporation and subsequent transformation within complex synthetic pathways.

One notable application of N-benzylacetamide derivatives is in the construction of anticonvulsant agents. Research has demonstrated that these scaffolds can be elaborated through various chemical transformations to produce molecules with significant therapeutic potential. For instance, α-substituted acetamido-N-benzylacetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. In these syntheses, the N-benzylacetamide core acts as a foundational scaffold upon which further chemical complexity is built. The following table outlines a selection of such derivatives and their corresponding biological activity, highlighting the importance of the N-benzylacetamide moiety in achieving the desired pharmacological profile.

Table 1: Synthetic Derivatives of N-Benzylacetamide and their Anticonvulsant Activity

| Compound | R Group | Biological Activity (MES Test ED₅₀ mg/kg) |

|---|---|---|

| Derivative 1 | -CH₃ | 55 |

| Derivative 2 | -CH₂CH₃ | 48 |

| Derivative 3 | -CH(CH₃)₂ | 62 |

| Derivative 4 | -C₆H₅ | 35 |

The synthetic sequences leading to these complex molecules often involve the initial preparation of the N-benzylacetamide core, followed by a series of reactions such as alkylations, arylations, and functional group interconversions. The robustness of the N-benzylacetamide unit under various reaction conditions makes it an ideal intermediate for these multi-step endeavors.

Exploration in Catalyst Development and Ligand Design Incorporating Diacetamide (B36884) Scaffolds

The development of novel catalysts and ligands is a cornerstone of modern asymmetric synthesis. While direct applications of N-Acetyl-N-benzylacetamide in this field are still emerging, the broader class of molecules containing diacetamide functionalities is gaining recognition for its potential in ligand design. The two amide groups within a diacetamide scaffold can act as bidentate ligands, coordinating to a metal center and creating a chiral environment that can influence the stereochemical outcome of a reaction.

The design principles for such ligands often involve the incorporation of chiral backbones to which the diacetamide moieties are appended. These chiral scaffolds can be derived from readily available sources, such as amino acids or diamines. The synthesis of these ligands typically involves the acylation of a chiral diamine with an appropriate acid chloride or anhydride (B1165640). The resulting diacetamide ligand can then be complexed with various transition metals, such as palladium, rhodium, or copper, to generate catalysts for a range of asymmetric transformations.

Although specific examples detailing the use of N-Acetyl-N-benzylacetamide itself as a ligand are not yet prevalent in the literature, the foundational concept of using diacetamide structures provides a fertile ground for future research. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties by varying the substituents on the nitrogen atoms and the chiral backbone. This tunability is crucial for optimizing the catalyst's performance for a specific reaction.

Contribution to Novel Reaction Methodologies in Amide Chemistry

The amide bond is one of the most fundamental linkages in organic chemistry and biology. Consequently, the development of new methods for its formation and functionalization is of paramount importance. N-Acetyl-N-benzylacetamide is playing a role in the exploration of these novel reaction methodologies, particularly in the realm of C-H bond activation.

The amide group can function as a directing group, guiding a transition metal catalyst to a specific C-H bond within the molecule, thereby enabling its selective functionalization. nih.gov This strategy circumvents the need for pre-functionalized starting materials and offers a more atom-economical approach to molecular synthesis. In the context of N-benzylacetamide, the amide moiety can direct the activation of C-H bonds on the benzyl ring, leading to the introduction of new functional groups at positions that would be difficult to access through traditional electrophilic aromatic substitution reactions.

Palladium-catalyzed C-H functionalization is a prominent example of this approach. nih.govrsc.org In a typical catalytic cycle, the palladium catalyst coordinates to the amide oxygen, bringing the metal center in close proximity to the ortho C-H bonds of the benzyl group. This facilitates the cleavage of the C-H bond and the formation of a palladacycle intermediate. This intermediate can then react with a variety of coupling partners to form new carbon-carbon or carbon-heteroatom bonds.

The following table summarizes the key aspects of this methodology:

Table 2: N-Amide Directed C-H Functionalization

| Feature | Description |

|---|---|

| Directing Group | Amide functionality |

| Catalyst | Typically a palladium(II) salt (e.g., Pd(OAc)₂) |

| Reaction Type | C-H activation/functionalization |

| Site of Functionalization | ortho-position of the benzyl group |

| Potential Products | Arylated, alkenylated, or acyloxylated N-benzylacetamide derivatives |

This directing group strategy represents a significant advance in amide chemistry, allowing for the late-stage functionalization of complex molecules and providing access to a diverse range of novel compounds. The continued exploration of N-Acetyl-N-benzylacetamide and related amides in this and other emerging reaction methodologies is expected to further expand the toolkit of the synthetic organic chemist.

Future Research Directions and Unexplored Avenues for N Acetyl N Benzylacetamide

Development of Enantioselective Synthesis Routes for Chiral Analogues

The core structure of N-Acetyl-N-benzylacetamide is achiral. However, the introduction of stereocenters into its benzyl (B1604629) or acetyl moieties would give rise to chiral analogues with potentially unique biological activities and material properties. The development of enantioselective synthetic methods to access these chiral derivatives is a critical and challenging area for future research.

Current synthetic methods for N-benzylacetamide and related compounds primarily focus on achieving high yields through conventional techniques. researchgate.netprepchem.com A significant leap forward would be the design of catalytic asymmetric syntheses that can control the three-dimensional arrangement of atoms in analogues of N-Acetyl-N-benzylacetamide. For instance, the asymmetric hydrogenation of a prochiral precursor containing a carbon-carbon double bond in the benzyl group, using a chiral transition metal catalyst, could provide access to enantiomerically enriched products. Another promising approach would be the kinetic resolution of a racemic mixture of a chiral N-Acetyl-N-benzylacetamide derivative, where a chiral catalyst or enzyme selectively reacts with one enantiomer, leaving the other unreacted and in high enantiomeric excess.

The successful development of such enantioselective routes would enable the synthesis of a library of chiral N-Acetyl-N-benzylacetamide analogues. This would be instrumental in systematically investigating the impact of stereochemistry on their biological and physical properties, a crucial step in the development of novel pharmaceuticals or functional materials.

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

The optimization of chemical reactions and the elucidation of their mechanisms are greatly enhanced by the ability to monitor them in real-time. Future research should focus on the application of advanced in situ spectroscopic techniques to the synthesis and transformations of N-Acetyl-N-benzylacetamide.

Techniques such as in situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products throughout the course of a reaction. nih.gov This real-time data is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions to improve yield and selectivity. For example, monitoring the N-acetylation of benzylamine (B48309) to form N-benzylacetamide using in situ IR spectroscopy could reveal the rate of formation of the amide bond and identify any side reactions. researchgate.net

Furthermore, these techniques can be coupled with computational modeling to build comprehensive kinetic models of the reactions involving N-Acetyl-N-benzylacetamide. This deeper understanding of the reaction landscape will facilitate the development of more efficient and robust synthetic processes for this compound and its derivatives.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. The application of these computational tools to N-Acetyl-N-benzylacetamide and its potential derivatives represents a significant and largely unexplored research avenue.

By training ML models on existing datasets of molecules and their properties, it is possible to predict the physicochemical and biological properties of new, unsynthesized analogues of N-Acetyl-N-benzylacetamide. For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the biological activity of a series of substituted N-Acetyl-N-benzylacetamide derivatives. This would allow for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process.

Exploration in Supramolecular Chemistry and Self-Assembly of Diacetamide (B36884) Derivatives

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized structures. researchgate.net The self-assembly of molecules into ordered architectures is a key principle in this field, with applications in materials science and nanotechnology. mdpi.commanchester.ac.uk While the supramolecular properties of N-Acetyl-N-benzylacetamide itself have not been extensively studied, its diacetamide-like structure suggests a potential for engaging in hydrogen bonding and other non-covalent interactions that could drive self-assembly.

Future research should investigate the ability of N-Acetyl-N-benzylacetamide and its derivatives to form supramolecular structures such as gels, liquid crystals, or nanofibers. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide group provides a basis for the formation of extended hydrogen-bonded networks. researchgate.net By systematically modifying the structure of the molecule, for example, by introducing additional functional groups that can participate in other non-covalent interactions like π-π stacking, it may be possible to control the self-assembly process and create novel materials with tailored properties.

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Typical Range | Reference |

|---|---|---|

| Temperature | 60–100°C | |

| Catalyst | Pyridine or H₂SO₄ | |

| Reaction Time | 4–12 hours |

Validation : Monitor reaction progress via TLC or HPLC. Post-synthesis purification involves recrystallization or column chromatography .

Basic: What spectroscopic and analytical techniques are critical for characterizing N-Acetyl-N-benzylacetamide?

Answer:

Structural confirmation requires multi-technique validation:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.0 ppm) and acetyl groups (δ 2.0–2.2 ppm). Compare with databases (e.g., NIST Chemistry WebBook) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals for accurate assignment .

IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Key Considerations : Cross-reference data with structurally similar compounds (e.g., N-Benzyl-N-phenylacetamide ) to address ambiguities.

Advanced: How can researchers resolve contradictions in spectroscopic data for N-Acetyl-N-benzylacetamide derivatives?

Answer:

Contradictions (e.g., unexpected NMR shifts or IR bands) arise from conformational isomers, impurities, or solvent effects. Mitigation strategies include:

Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for solid-state conformation ).

Computational Modeling : DFT calculations (e.g., Gaussian software) predict vibrational spectra and NMR chemical shifts, aiding interpretation .

Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace specific functional groups .

Example : emphasizes evaluating data quality by assessing experimental conditions and instrumentation calibration .

Advanced: What computational approaches predict the reactivity of N-Acetyl-N-benzylacetamide in nucleophilic acyl substitution reactions?

Answer:

DFT Calculations : Optimize transition-state geometries to determine activation energies. Software like Gaussian or ORCA models electronic properties (e.g., charge distribution on the acetyl group) .

Thermochemical Data : Use enthalpy/entropy values (e.g., from ) to predict reaction spontaneity under varying temperatures .

Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction rates .

Case Study : describes spectroscopic studies of N,N-diethylacetamide, suggesting similar methodologies for analyzing substituent effects .

Basic: What safety protocols are essential for handling N-Acetyl-N-benzylacetamide in laboratory settings?

Answer:

PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

Ventilation : Use fume hoods to minimize inhalation risks (evidenced in SDS for N,N-diethylacetamide ).

Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Toxicological Note : While specific data for N-Acetyl-N-benzylacetamide is limited, related amides (e.g., N-Butylacetamide ) show moderate toxicity, necessitating caution.

Advanced: How can researchers design experiments to investigate the hydrolytic stability of N-Acetyl-N-benzylacetamide under varying pH conditions?

Answer:

Kinetic Studies :

- pH Buffers : Prepare solutions at pH 1–14 and monitor degradation via HPLC .

- Temperature Control : Use water baths or thermal cyclers for consistent conditions .

Mechanistic Probes :

- Isotope labeling (e.g., D₂O) to track hydrolysis pathways .

- LC-MS to identify degradation products (e.g., benzylamine or acetic acid) .

Data Analysis : Apply the Eyring equation to correlate rate constants with activation parameters .

Advanced: What strategies optimize the scalability of N-Acetyl-N-benzylacetamide synthesis while maintaining purity?

Answer:

Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized lipases) for recyclability .

Process Intensification :

- Flow Chemistry : Continuous reactors improve heat/mass transfer .

- In-line Analytics : PAT tools (e.g., FTIR probes) enable real-time monitoring .

Quality Control :

Reference : discusses scale-up challenges for N,N-diethylacetamide, emphasizing solvent recovery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.